Methyl 2,4-bis(difluoromethoxy)benzoate

Lipophilicity ADME Drug Design

Methyl 2,4-bis(difluoromethoxy)benzoate (CAS 97914-57-3) is a benzoate ester derivative featuring two difluoromethoxy (-OCF₂H) substituents at the 2- and 4-positions on the aromatic ring. The molecular formula is C₁₀H₈F₄O₄, with a molecular weight of 268.16 g/mol.

Molecular Formula C10H8F4O4
Molecular Weight 268.16 g/mol
CAS No. 97914-57-3
Cat. No. B1432120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-bis(difluoromethoxy)benzoate
CAS97914-57-3
Molecular FormulaC10H8F4O4
Molecular Weight268.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F
InChIInChI=1S/C10H8F4O4/c1-16-8(15)6-3-2-5(17-9(11)12)4-7(6)18-10(13)14/h2-4,9-10H,1H3
InChIKeyITLWGEYKAPBHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-bis(difluoromethoxy)benzoate (CAS 97914-57-3): Baseline Properties and Identity for Procurement Verification


Methyl 2,4-bis(difluoromethoxy)benzoate (CAS 97914-57-3) is a benzoate ester derivative featuring two difluoromethoxy (-OCF₂H) substituents at the 2- and 4-positions on the aromatic ring . The molecular formula is C₁₀H₈F₄O₄, with a molecular weight of 268.16 g/mol . The compound is characterized as a research chemical and building block, with reported predicted physicochemical properties including a boiling point of 296.3±35.0°C and a density of 1.355±0.06 g/cm³ . The difluoromethoxy groups are known bioisosteres of methoxy that confer enhanced metabolic stability and modulated lipophilicity [1].

Difluoromethoxy building block for medicinal chemistry synthesis
Reported lipophilicity modulation vs methoxy/fluoro analogs
Metabolic stability enhancement research context (class-level)

Why Methyl 2,4-bis(difluoromethoxy)benzoate Cannot Be Interchanged with Common Analogs: A Case for Differentiated Lipophilicity and Metabolic Stability


Substituting Methyl 2,4-bis(difluoromethoxy)benzoate with a generic benzoate analog is not a neutral exchange due to the unique physicochemical profile imparted by the two -OCF₂H groups. While 2,4-dimethoxy, 2,4-difluoro, or 2,4-dichloro analogs may be readily available, they differ significantly in lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability [1]. The difluoromethoxy group is a privileged motif in medicinal chemistry, known to enhance metabolic stability and modulate membrane permeability by balancing polarity and lipophilicity through conformational flexibility, a property absent in methoxy, fluoro, or chloro substituents [2]. The quantitative comparisons below demonstrate that generic substitution would lead to altered pharmacokinetic profiles or divergent reactivity in synthetic applications.

Methoxy analog (e.g., dimethoxy)
Lipophilicity and metabolic stability profiles may differ significantly; O-dealkylation liability may not transfer.
Fluoro analog (e.g., difluoro)
Hydrogen-bond capacity and ADME behavior may shift away from difluoromethoxy ether character.
Chloro analog
Steric/electronic mismatch may alter reactivity; conformational flexibility of -OCF₂H is absent.

Quantitative Differentiation of Methyl 2,4-bis(difluoromethoxy)benzoate (97914-57-3) Against In-Class Analogs


Lipophilicity (LogP) Comparison: Methyl 2,4-bis(difluoromethoxy)benzoate vs. Methyl 2,4-dimethoxybenzoate

The target compound exhibits a predicted LogP of 2.676, which is +0.676 log units higher than that of the 2,4-dimethoxy analog (predicted ACD/LogP = 2.00) [1]. This increased lipophilicity is consistent with the known effect of replacing methoxy with difluoromethoxy groups, which enhances membrane permeability and may influence compound distribution [2].

LogP vs dimethoxy
Reported
+0.676 log units
Reported lipophilicity context; may support membrane permeability studies.
Predicted values; experimental verification advised.
Lipophilicity ADME Drug Design Property Prediction

Lipophilicity (LogP) Comparison: Methyl 2,4-bis(difluoromethoxy)benzoate vs. Methyl 2,4-difluorobenzoate

The target compound (predicted LogP = 2.676) shows a LogP value that is approximately +0.6 to +0.9 log units higher than that of the 2,4-difluoro analog (reported LogP range 1.75 to 2.07) [1]. This difference reflects the distinct contribution of the difluoromethoxy ether linkage versus a direct aromatic fluorine substituent, which impacts both lipophilicity and metabolic stability [2].

LogP vs difluoro
Reported
+0.61 – 0.93 log units
Reported lipophilicity differential; may influence passive diffusion assays.
Computational prediction range; confirm experimentally.
Lipophilicity ADME Fluorine Chemistry Property Prediction

Metabolic Stability Enhancement: Class-Level Advantage of the Difluoromethoxy Group over Methoxy

The difluoromethoxy (-OCF₂H) group is a recognized bioisostere for methoxy (-OCH₃) that confers superior metabolic stability. A direct comparison in a PDE4 inhibitor series showed that replacing a 4-methoxy residue with a difluoromethoxy residue led to an increase in in vivo potency, attributed to improved pharmacokinetic properties [1]. The strong carbon-fluorine bond in -OCF₂H reduces susceptibility to oxidative O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway that limits the half-life of methoxy-containing compounds [2].

Metabolic Stability
Class-level
-OCF₂H vs -OCH₃
Class-level inference: difluoromethoxy may reduce CYP-mediated O-dealkylation.
Extrapolated from PDE4 inhibitor series; direct data for this compound not available.
Metabolic Stability Drug Metabolism Bioisostere Fluorine Chemistry

Purity Specification as a Procurement Benchmark: Methyl 2,4-bis(difluoromethoxy)benzoate from Sigma-Aldrich

The compound is available from Sigma-Aldrich (Enamine catalog) with a specified purity of 95% . This provides a quantifiable benchmark for procurement, ensuring that research results are based on material of known and consistent quality. While other vendors may offer this compound, this purity specification is a critical parameter for reproducible synthesis and biological assay outcomes.

Purity Specification
Specification review
95%
Reported vendor purity benchmark; supports procurement consistency.
Vendor specification; batch-specific verification recommended.
Chemical Procurement Purity Vendor Specification Quality Control

Recommended Research and Industrial Application Scenarios for Methyl 2,4-bis(difluoromethoxy)benzoate (97914-57-3)


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability and Metabolic Stability

The compound's increased lipophilicity (LogP = 2.676 vs. 2.00 for the dimethoxy analog) and the presence of metabolically stable difluoromethoxy groups make it a valuable scaffold for optimizing ADME properties in drug discovery [1]. Researchers can use this compound as a building block to incorporate -OCF₂H groups into lead series where methoxy groups are identified as metabolic liabilities, leveraging the class-level evidence of improved in vivo potency [2].

Synthetic Chemistry: Preparation of Fluorinated Building Blocks and Bioisosteric Replacements

As a difluoromethoxy-substituted benzoate ester, this compound serves as a precursor for further synthetic elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid (2,4-bis(difluoromethoxy)benzoic acid, CAS 97914-62-0) , which can then be used in amide coupling or other transformations to generate diverse libraries of fluorinated molecules for screening.

Agrochemical Research: Scaffold for Developing Herbicides and Pesticides

The difluoromethoxy motif is prevalent in agrochemicals due to its ability to enhance lipophilicity and stability in environmental matrices. While not a direct intermediate for primisulfuron as sometimes reported, compounds containing multiple -OCF₂H groups have established utility in the development of herbicides and pesticides [3]. This compound provides a synthetic entry point for exploring novel difluoromethoxy-containing agrochemical leads.

Application
Selection Property
Validation Focus
ADME property optimization studies
Difluoromethoxy bioisostere replacement
Comparative LogP and metabolic stability review
Fluorinated building block synthesis
Ester hydrolysis for carboxylic acid derivatives
Purity and identity verification
Agrochemical lead scaffold research
Environmental stability modulation
Lipophilicity and matrix stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,4-bis(difluoromethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.